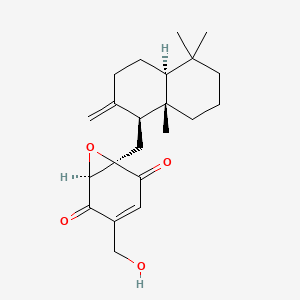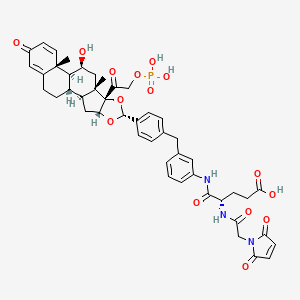
4'-oxomacrophorin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Oxomacrophorin A is a naturally occurring compound isolated from the fungus Eupenicillium crustaceum.
Métodos De Preparación
4’-Oxomacrophorin A can be isolated from Eupenicillium crustaceum through a series of extraction and purification steps. The process typically involves solvent extraction, followed by chromatographic techniques to purify the compound
Análisis De Reacciones Químicas
4’-Oxomacrophorin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4’-Oxomacrophorin A has several scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It has been studied for its immunosuppressive properties, making it a potential candidate for research in immunology and related fields.
Medicine: Its immunosuppressive properties make it a potential candidate for the development of new immunosuppressive drugs.
Industry: It can be used in the development of new materials and chemical processes
Mecanismo De Acción
4’-Oxomacrophorin A exerts its effects by inhibiting the proliferation of mouse splenic lymphocytes induced by concanavalin A and lipopolysaccharide. The molecular targets and pathways involved in this mechanism include the inhibition of specific signaling pathways that regulate lymphocyte proliferation .
Comparación Con Compuestos Similares
4’-Oxomacrophorin A is similar to other compounds isolated from fungi, such as macrophorin A and 5’-epimacrophorin B. it is unique in its specific structure and immunosuppressive properties. Similar compounds include:
- Macrophorin A
- 5’-Epimacrophorin B
- 2’,3’-Epoxy-13-hydroxy-4’-oxomacrophorin A .
These compounds share similar biosynthetic pathways and biological activities but differ in their specific chemical structures and properties.
Propiedades
Fórmula molecular |
C22H30O4 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
(1R,6S)-1-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-4-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione |
InChI |
InChI=1S/C22H30O4/c1-13-6-7-16-20(2,3)8-5-9-21(16,4)15(13)11-22-17(24)10-14(12-23)18(25)19(22)26-22/h10,15-16,19,23H,1,5-9,11-12H2,2-4H3/t15-,16-,19+,21+,22-/m0/s1 |
Clave InChI |
IEINAOONOAUQPK-XKRAJOFMSA-N |
SMILES isomérico |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@]34[C@H](O3)C(=O)C(=CC4=O)CO)(C)C |
SMILES canónico |
CC1(CCCC2(C1CCC(=C)C2CC34C(O3)C(=O)C(=CC4=O)CO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[4-[4-[[(2R)-6-amino-1-[(3S)-3-aminopyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]piperidine-1-carbonyl]anilino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid](/img/structure/B12369998.png)




![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B12370013.png)


![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)


